molecular formula C11H13NO6S B1305921 [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid CAS No. 425659-61-6

[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid

Cat. No.: B1305921
CAS No.: 425659-61-6
M. Wt: 287.29 g/mol
InChI Key: DSJUQKNWXHWJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Mechanism of Action

The mechanism of action of [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. In biological systems, sulfonamide derivatives inhibit enzymes such as carbonic anhydrase by coordinating their sulfonamide group with the zinc ion in the enzyme’s active site . This coordination disrupts the enzyme’s function, leading to reduced activity.

Comparison with Similar Compounds

[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to form stable complexes with various enzymes, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-12(7-11(13)14)19(15,16)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJUQKNWXHWJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387545
Record name ST50257655
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425659-61-6
Record name ST50257655
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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